3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole 3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 201487-42-5
VCID: VC20331352
InChI: InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2
SMILES:
Molecular Formula: C21H19NO
Molecular Weight: 301.4 g/mol

3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole

CAS No.: 201487-42-5

Cat. No.: VC20331352

Molecular Formula: C21H19NO

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole - 201487-42-5

Specification

CAS No. 201487-42-5
Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
IUPAC Name 3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole
Standard InChI InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2
Standard InChI Key WQAYTAFZABFYLA-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole belongs to the 1,2-oxazole (isoxazole) family, distinguished by a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 2 . The molecule’s symmetry arises from two 4-allylphenyl groups substituted at the 3- and 5-positions of the heterocyclic core (Fig. 1).

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₁H₁₉NO
Molecular weight301.4 g/mol
IUPAC name3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole
SMILESC=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C

The allyl (prop-2-en-1-yl) substituents introduce conjugated π-systems, potentially enhancing intermolecular interactions in biological matrices . Computational models suggest a planar configuration for the isoxazole ring, with allylphenyl groups adopting perpendicular orientations to minimize steric strain .

Synthetic Methodologies and Analytical Characterization

MethodConditionsYield (%)Reference
Cu(I)-catalyzed cycloadditionNitrile oxides + terminal alkynes, RT78–92
DBU-mediated 1,3-dipolar additionNitrile oxides + alkynes, solvent-free85
Ultrasound-assisted synthesisAldehydes + alkynes, catalyst-free89

Adapting these methods would require generating 4-allylphenylnitrile oxide in situ, followed by reaction with 4-allylphenylacetylene under Cu(I) catalysis .

Analytical Profiling

Post-synthetic characterization employs:

  • ¹H/¹³C NMR: Diagnostic signals include vinyl protons (δ 5.1–5.9 ppm, multiplet) and isoxazole C3/C5 carbons (δ 150–160 ppm).

  • HRMS: Expected molecular ion peak at m/z 301.394 (C₂₁H₁₉NO) .

  • X-ray crystallography: Resolves planarity of the heterocycle and allyl group conformations .

Challenges and Research Frontiers

Synthetic Scalability

Current limitations include:

  • Low regioselectivity in allyl group functionalization.

  • High catalyst loading (≤10 mol% Cu(I)) in cycloadditions .

ADMET Profiling

No data exist on the compound’s:

  • Oral bioavailability (%F).

  • Cytochrome P450 inhibition potential.

  • Acute toxicity (LD₅₀).

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